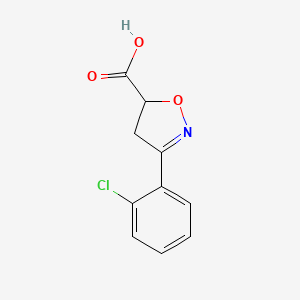

3-(2-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Description

3-(2-Chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid (CAS: 522615-29-8) is a heterocyclic compound featuring a dihydroisoxazole core substituted with a 2-chlorophenyl group and a carboxylic acid moiety. Its molecular formula is C₁₀H₈ClNO₃, with a molecular weight of 225.63 g/mol . Safety data sheets highlight its handling precautions (e.g., storage at 2–8°C, hazard statements H315/H319/H335 for skin/eye irritation and respiratory irritation) but note significant data gaps in toxicity and environmental impact .

Propriétés

IUPAC Name |

3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c11-7-4-2-1-3-6(7)8-5-9(10(13)14)15-12-8/h1-4,9H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBABASIBBODKAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C2=CC=CC=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30387992 | |

| Record name | 3-(2-Chloro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522615-29-8 | |

| Record name | 3-(2-Chloro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization using a suitable dehydrating agent, such as acetic anhydride, to yield the isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

3-(2-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 3-(2-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The chloro-substituted phenyl group can enhance binding affinity to certain receptors or enzymes, leading to inhibition or activation of biological pathways. The isoxazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table compares 3-(2-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid with analogous dihydroisoxazole derivatives, emphasizing structural variations, physicochemical properties, and biological relevance:

Key Structural and Functional Insights

In contrast, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (C₁₁H₇ClFNO₃) exhibits dual halogenation, which may enhance binding specificity to targets like TGR5 receptors, as seen in related agonists .

Substituent Bulk and Solubility: Methoxy groups (e.g., 3-(2-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid) increase electron density and solubility via hydrogen bonding, contrasting with chlorine’s electron-withdrawing effects . The trimethoxyphenyl variant (C₁₃H₁₄ClNO₆) has higher molecular weight (315.71 g/mol) and steric hindrance, likely reducing membrane permeability but improving crystallinity .

This suggests that dihydroisoxazole derivatives with chlorophenyl groups may exhibit biased signaling in GPCR pathways .

Activité Biologique

3-(2-Chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid is a compound belonging to the isoxazole family, notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a chlorophenyl group and a carboxylic acid functional group, contributing to its reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately 239.65 g/mol.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : The compound has shown potential in inhibiting viral replication through interaction with specific viral enzymes or receptors.

- Anti-inflammatory Properties : It may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

- Anticancer Effects : Preliminary studies suggest that it could inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.

The biological effects of this compound are believed to arise from its ability to interact with various molecular targets, including enzymes and receptors. For instance, it may inhibit transglutaminases (TG), which are implicated in various pathological conditions, including fibrosis and cancer. Studies have demonstrated that modifications in the structure of dihydroisoxazole derivatives can enhance their potency and selectivity against TG isoforms .

Case Studies and Experimental Data

- Inhibition Studies : In vitro experiments have demonstrated that this compound can inhibit the activity of TG2 in cell cultures. The compound's effectiveness was evaluated using various concentrations, showing significant inhibition at lower doses .

- Toxicological Assessments : Toxicity studies indicate that while the compound exhibits promising biological activity, care must be taken regarding its safety profile. Research has highlighted the need for further investigations into its pharmacokinetics and potential off-target effects .

- Comparative Analysis : A comparative study involving structurally similar compounds revealed that this compound has unique properties due to its chlorophenyl substituent at the ortho position. This structural feature may influence its binding affinity and biological activity compared to other isoxazole derivatives .

Applications in Scientific Research

The compound serves multiple roles in scientific research:

- Medicinal Chemistry : As a building block for synthesizing more complex molecules, it is valuable in drug discovery.

- Biological Studies : Its ability to inhibit specific enzymes makes it a candidate for studying enzyme functions and developing therapeutic agents.

- Industrial Use : It is also explored for applications in agrochemicals due to its potential herbicidal properties .

Summary Table of Biological Activities

Q & A

Q. What are the common synthetic routes for 3-(2-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid, and how can reaction conditions be optimized?

The compound is synthesized via cyclization reactions involving chlorophenyl-substituted precursors. A key method involves the formation of the isoxazoline ring through [3+2] cycloaddition between a nitrile oxide and a dipolarophile (e.g., an alkene or alkyne derivative). Acid chloride intermediates (e.g., from carboxylic acid activation) are critical for subsequent amide couplings, as seen in antibiotic synthesis pathways . Optimization includes controlling temperature (0–5°C for nitrile oxide stability), solvent polarity (e.g., THF or dichloromethane), and catalytic additives (e.g., triethylamine for acid scavenging). Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. How can structural characterization be performed to confirm the identity of this compound?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the dihydroisoxazole ring conformation and chlorophenyl orientation. Key metrics: R-factor < 0.05, data-to-parameter ratio > 15 .

- NMR spectroscopy : -NMR peaks at δ 3.5–4.5 ppm (dihydroisoxazole protons) and δ 7.2–7.8 ppm (chlorophenyl aromatic protons). -NMR confirms the carboxylic acid carbonyl at ~170 ppm .

- High-resolution mass spectrometry (HRMS) : Exact mass calculated for is 238.0243 (M+H) .

Q. What solvents and conditions are suitable for solubility and stability studies?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and ethanol. Stability tests under varying pH (2–12) and temperatures (4–40°C) show degradation above pH 10 or prolonged exposure to >30°C. Store at –20°C under inert atmosphere to prevent hydrolysis of the dihydroisoxazole ring .

Advanced Research Questions

Q. How does this compound interact with biological targets such as the TGR5 receptor, and how can assay discrepancies be resolved?

In TGR5 receptor studies, derivatives (e.g., 3-(2-chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethylisoxazole-4-carboxamide) show partial agonism via cAMP assays but minimal α-arrestin recruitment, suggesting biased signaling . Contradictory results may arise from:

Q. What strategies address low crystallinity during X-ray structure determination?

- Co-crystallization : Use carboxylate-binding metal ions (e.g., Zn) to stabilize lattice formation.

- Cryoprotection : Add 20–25% glycerol to prevent ice formation during data collection at 100 K.

- Twinned data refinement : Employ SHELXL’s TWIN/BASF commands for twinned crystals, common in flexible dihydroisoxazole derivatives .

Q. How can computational modeling predict metabolic pathways or toxicity?

- DFT calculations : Analyze electrophilic sites (e.g., chlorophenyl ring) for cytochrome P450-mediated oxidation.

- ADMET prediction : Use SwissADME to estimate logP (~2.5), indicating moderate blood-brain barrier permeability.

- Toxicity alerts : Check for mutagenicity via the carboxylic acid group using Derek Nexus .

Q. What are the challenges in synthesizing fluorinated or trifluoromethyl derivatives, and how can they be mitigated?

Fluorinated analogs (e.g., 3-(2-chloro-4-fluorophenyl) derivatives) require:

- Protecting groups : Use tert-butyl esters to prevent decarboxylation during fluorination.

- Electrophilic fluorination : Employ Selectfluor® at –40°C to minimize side reactions.

- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate diastereomers .

Data Contradiction Analysis

Q. How to resolve conflicting bioactivity data between in vitro and in vivo studies?

Q. Why do NMR spectra vary between synthetic batches?

- Tautomerism : The dihydroisoxazole ring may exhibit keto-enol tautomerism, shifting proton signals. Use --HMBC to confirm tautomeric forms.

- Trace solvents : Residual DMSO (δ 2.5 ppm in -NMR) may overlap signals. Ensure thorough drying under vacuum .

Methodological Recommendations

- Synthetic protocols : Prioritize anhydrous conditions for nitrile oxide generation to prevent hydrolysis.

- Crystallography : Validate hydrogen bonding networks (e.g., carboxylic acid dimerization) using Olex2 for structure visualization .

- Biological assays : Include negative controls (e.g., TGR5 knockout cells) to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.